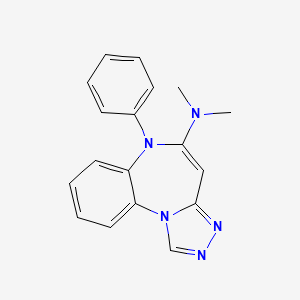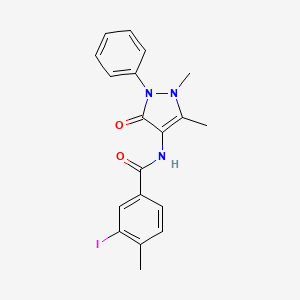
Propionic acid, 3,3'-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a thioether linkage between two propionic acid moieties, each esterified with 2-(dimethylamino)ethyl groups and further converted to its dihydrochloride salt form. Its unique structure imparts specific chemical and physical properties that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride typically involves multiple steps:
Formation of Thiodipropionic Acid: The initial step involves the reaction of propionic acid with a sulfur source to form thiodipropionic acid.
Esterification: Thiodipropionic acid is then esterified with 2-(dimethylamino)ethanol under acidic conditions to form the bis(2-(dimethylamino)ethyl) ester.
Conversion to Dihydrochloride: The final step involves the conversion of the ester to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification: The product is purified through distillation or crystallization.
Salt Formation: The ester is converted to its dihydrochloride form using industrial-grade hydrochloric acid.
化学反応の分析
Types of Reactions
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like alkyl halides, basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted amines.
科学的研究の応用
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and as an additive in various industrial processes.
作用機序
The mechanism of action of propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether linkage and dimethylamino groups allow it to bind to specific sites, modulating biochemical pathways. Its ester groups facilitate its incorporation into lipid membranes, enhancing its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
Propionic acid, 3,3’-thiodi-, dimethyl ester: Similar structure but lacks the dimethylamino groups.
Propionic acid, 3,3’-thiodi-, didodecyl ester: Contains longer alkyl chains, resulting in different physical properties.
Uniqueness
Propionic acid, 3,3’-thiodi-, bis(2-(dimethylamino)ethyl) ester, dihydrochloride is unique due to its combination of thioether linkage, ester groups, and dimethylamino functionalities. This combination imparts specific reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
102582-98-9 |
|---|---|
分子式 |
C14H30Cl2N2O4S |
分子量 |
393.4 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 3-[3-[2-(dimethylamino)ethoxy]-3-oxopropyl]sulfanylpropanoate;dihydrochloride |
InChI |
InChI=1S/C14H28N2O4S.2ClH/c1-15(2)7-9-19-13(17)5-11-21-12-6-14(18)20-10-8-16(3)4;;/h5-12H2,1-4H3;2*1H |
InChIキー |
ZXFDTMCWBGIGIS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)CCSCCC(=O)OCCN(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-benzo[b][1]benzazepin-11-yl-2-(4-methylpiperazin-1-yl)ethanone;(E)-but-2-enedioic acid](/img/structure/B12741104.png)






